2-(Piperidin-1-yl)-2-(3-(trifluoromethyl)phenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Piperidin-1-yl)-2-(3-(trifluoromethyl)phenyl)acetic acid is a synthetic organic compound that features a piperidine ring and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-1-yl)-2-(3-(trifluoromethyl)phenyl)acetic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via electrophilic or nucleophilic trifluoromethylation reactions.
Coupling Reactions: The final step involves coupling the piperidine ring with the trifluoromethyl-substituted phenyl group using suitable reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Common industrial methods include continuous flow synthesis and the use of automated reactors.
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-1-yl)-2-(3-(trifluoromethyl)phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(Piperidin-1-yl)-2-(3-(trifluoromethyl)phenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Piperidin-1-yl)-2-(3-(trifluoromethyl)phenyl)acetic acid involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound may influence signal transduction pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Piperidin-1-yl)-2-phenylacetic acid: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
2-(Morpholin-4-yl)-2-(3-(trifluoromethyl)phenyl)acetic acid: Contains a morpholine ring instead of a piperidine ring, leading to variations in reactivity and applications.
Uniqueness
The presence of the trifluoromethyl group in 2-(Piperidin-1-yl)-2-(3-(trifluoromethyl)phenyl)acetic acid imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H16F3NO2 |
---|---|
Molecular Weight |
287.28 g/mol |
IUPAC Name |
2-piperidin-1-yl-2-[3-(trifluoromethyl)phenyl]acetic acid |
InChI |
InChI=1S/C14H16F3NO2/c15-14(16,17)11-6-4-5-10(9-11)12(13(19)20)18-7-2-1-3-8-18/h4-6,9,12H,1-3,7-8H2,(H,19,20) |
InChI Key |
SFNVNTROUWWLNF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(C2=CC(=CC=C2)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.